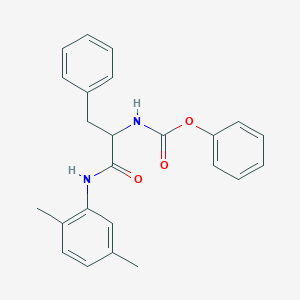
N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenylalanine moiety, a phenoxycarbonyl group, and a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide typically involves multiple steps. One common approach is to start with phenylalanine, which undergoes a series of reactions to introduce the phenoxycarbonyl and 2,5-dimethylphenyl groups. The key steps include:
Protection of the amino group: The amino group of phenylalanine is protected using a suitable protecting group, such as a carbamate.
Introduction of the phenoxycarbonyl group: The protected phenylalanine is reacted with phenyl chloroformate to introduce the phenoxycarbonyl group.
Coupling with 2,5-dimethylphenylamine: The intermediate is then coupled with 2,5-dimethylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to bioactive molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide involves its interaction with specific molecular targets. The phenoxycarbonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The 2,5-dimethylphenyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-dimethylphenyl)acetamide: Similar structure but lacks the phenoxycarbonyl and phenylalanine moieties.
N-(2,5-dimethylphenyl)thiourea: Contains a thiourea group instead of the phenoxycarbonyl group.
N-(2,5-dimethylphenyl)-Nalpha-(carbamoyl)phenylalaninamide: Similar structure but with a carbamoyl group instead of the phenoxycarbonyl group.
Uniqueness
N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide is unique due to the combination of the phenylalanine moiety, phenoxycarbonyl group, and 2,5-dimethylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C24H24N2O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
phenyl N-[1-(2,5-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C24H24N2O3/c1-17-13-14-18(2)21(15-17)25-23(27)22(16-19-9-5-3-6-10-19)26-24(28)29-20-11-7-4-8-12-20/h3-15,22H,16H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
JOHHLSCSGVHOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15011902.png)
![2,4-dibromo-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15011906.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011928.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15011946.png)
![Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15011958.png)
![methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15011960.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate](/img/structure/B15011966.png)
![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15011976.png)



![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-chlorobenzamide](/img/structure/B15011996.png)
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
